3-(4-Nitrophenyl)propanoic acid
Overview
Description
3-(4-Nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9NO4. It is a monocarboxylic acid that is derived from 3-phenylpropionic acid, where the hydrogen at the para position of the phenyl group is replaced by a nitro group. This compound appears as a yellow to brown solid and is slightly soluble in water .
Mechanism of Action
Target of Action
It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Biochemical Pathways
It is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogen at the para position of the phenyl group has been replaced by a nitro group .
Pharmacokinetics
The compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
It is known to be used as an important raw material and intermediate in various chemical syntheses .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that nitrophenyl compounds can participate in various biochemical reactions, often acting as substrates or inhibitors for enzymes
Cellular Effects
Nitrophenyl compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that the effects of many compounds can vary with dosage, and this is likely to be the case for 3-(4-Nitrophenyl)propanoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Nitrophenyl)propanoic acid can be synthesized through various methods. One common synthetic route involves the nitration of benzyl alcohol to form 4-nitrobenzyl alcohol, which is then oxidized to 4-nitrobenzaldehyde. The aldehyde is subsequently subjected to a Knoevenagel condensation with malonic acid, followed by decarboxylation to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale nitration and oxidation processes. The starting material, 4-nitrobenzaldehyde, is typically produced through the nitration of toluene, followed by oxidation. The subsequent steps involve condensation reactions and purification processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 4-Aminophenylpropanoic acid.
Reduction: 3-(4-Aminophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Nitrophenyl)propanoic acid is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is employed in the production of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- p-Nitrophenylpyruvic acid
- 4-Nitro-L-phenylalanine
- 4-(4-Nitrophenyl)butyric acid
- 1-Cyclopropyl-4-nitrobenzene
- 4-Nitrophenethyl alcohol
Uniqueness
3-(4-Nitrophenyl)propanoic acid is unique due to its specific structural features, such as the nitro group at the para position and the propanoic acid moiety. These features confer distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
3-(4-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPVJNBOQOLPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168103 | |
Record name | Benzenepropanoic acid, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16642-79-8 | |
Record name | 3-(4-Nitrophenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16642-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016642798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16642-79-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanoic acid, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Nitrophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the synthesis of (2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanoic acid chloride monohydrate?
A1: The synthesis of (2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanoic acid chloride monohydrate is notable because it proceeds without racemization. [] This means the specific stereochemistry (2R,3S) of the starting material, (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, is preserved throughout the four-step synthetic process. [] This is important for potential applications where the specific three-dimensional arrangement of atoms in the molecule is crucial for its activity.
Q2: What are the key structural features of (2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanoic acid chloride monohydrate revealed by its crystal structure?
A2: The crystal structure analysis reveals several important structural features:
- Molecular Formula: The molecular formula of the compound, including the chloride counterion and water molecule present in the crystal structure, is C9H11N2O5+·Cl−·H2O. []
- Hydrogen Bonding: The structure is stabilized by a network of hydrogen bonds. These bonds occur between the positively charged ammonio group, the negatively charged chloride ions, and the water molecules. This intricate hydrogen bonding network extends in three dimensions, contributing to the stability of the crystal lattice. []
- Intramolecular Interaction: An intramolecular hydrogen bond is observed between the ammonium group and a hydroxyl oxygen atom within the same molecule. This interaction likely influences the molecule's conformation and potentially its reactivity. []
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